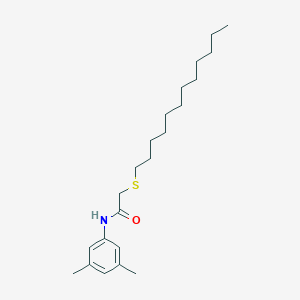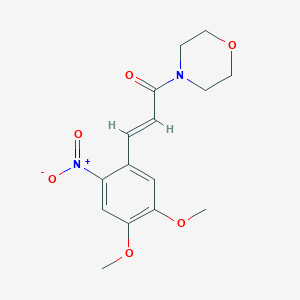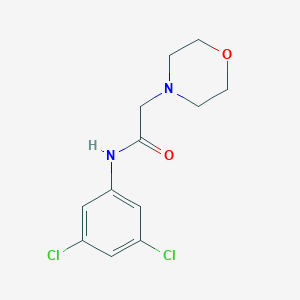
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is a chemical compound used in scientific research. This compound has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide involves the inhibition of specific enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It also inhibits the activity of NF-κB, a protein involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide include the inhibition of cancer cell growth and inflammation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the production of pro-inflammatory cytokines, which are molecules involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments include its high purity and high yield, as well as its potential applications in cancer research and anti-inflammatory research. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide. These include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and proteins.
2. Studies on the potential applications of this compound in other fields, such as neurology and immunology.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies on the potential toxicity of this compound and its safety for use in humans.
5. Development of analogs of this compound with improved potency and selectivity for specific targets.
Conclusion
In conclusion, 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is a chemical compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties and anti-inflammatory properties, and its mechanism of action involves the inhibition of specific enzymes and proteins. While there are potential advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to further understanding of its potential applications.
Synthesemethoden
The synthesis method of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide involves the reaction of 4-fluorobenzylamine with 4-ethoxyphenylacetic acid, followed by the addition of acryloyl chloride. The resulting compound is purified through column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties, as it inhibits the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it reduces inflammation in animal models.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-2-22-17-10-5-14(6-11-17)7-12-18(21)20-13-15-3-8-16(19)9-4-15/h3-12H,2,13H2,1H3,(H,20,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRQGZZUNHVRIK-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-2-dodecylsulfanylethanone](/img/structure/B371336.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)
![N-(4-ethoxyphenyl)-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]acetamide](/img/structure/B371338.png)


![2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371344.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371345.png)
![1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B371347.png)

![1-(4-Fluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylethylsulfanyl]ethanone](/img/structure/B371352.png)
![3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B371353.png)

